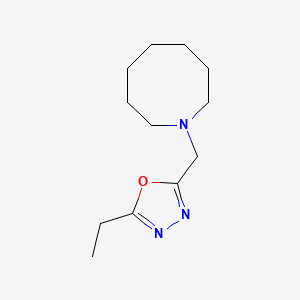
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMCPA is a piperidine derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide binds to a site on the receptor that is distinct from the acetylcholine binding site, resulting in an increase in the receptor's sensitivity to acetylcholine. This leads to an increase in the flow of calcium ions into the cell, which enhances long-term potentiation and improves cognitive function.
Biochemical and Physiological Effects:
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to have unique biochemical and physiological effects. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been shown to enhance long-term potentiation, a cellular mechanism involved in memory formation. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory. Additionally, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has several advantages for use in lab experiments. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide is a selective agonist of the alpha-7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to be well-tolerated in animal models, which suggests that it may have low toxicity in humans. However, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has some limitations for use in lab experiments. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has a short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore the potential use of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide in the enhancement of cognitive function in healthy individuals. Additionally, further studies are needed to investigate the long-term effects of N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide on cognitive function and potential side effects.
Synthesis Methods
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been synthesized through various methods, including the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylformamide under reflux conditions. Another method involves the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylformamide in the presence of a catalyst. The resulting compound is then purified through recrystallization. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide can also be synthesized through the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylamine in the presence of a catalyst.
Scientific Research Applications
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been shown to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has also been found to enhance long-term potentiation, a cellular mechanism involved in memory formation. These findings suggest that N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-4-5-13(10-16-11)15(20)18-8-6-12(7-9-18)14(19)17(2)3/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDUXVSLYIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)


![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)


